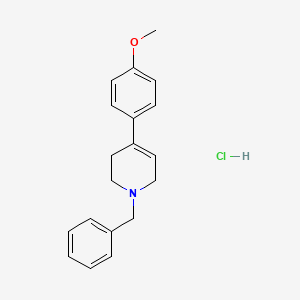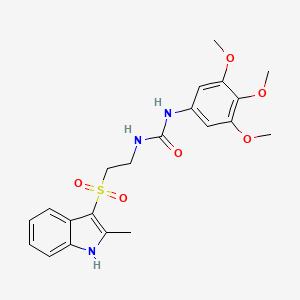![molecular formula C24H27ClN4O6S B2517632 (E)-N-(4,7-dimetoxi benzo[d]tiazol-2-il)-N-(2-morfolinoetil)-3-(3-nitrofenil)acrilamida clorhidrato CAS No. 1217223-54-5](/img/structure/B2517632.png)
(E)-N-(4,7-dimetoxi benzo[d]tiazol-2-il)-N-(2-morfolinoetil)-3-(3-nitrofenil)acrilamida clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O6S and its molecular weight is 535.01. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Este compuesto ha demostrado ser prometedor como un posible agente anticancerígeno. Los investigadores han investigado sus efectos en las líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de la apoptosis. Su capacidad para dirigirse a vías de señalización específicas involucradas en la progresión del cáncer lo convierte en un candidato emocionante para estudios adicionales .
- (E)-N-(4,7-dimetoxi benzo[d]tiazol-2-il)-N-(2-morfolinoetil)-3-(3-nitrofenil)acrilamida clorhidrato ha demostrado efectos antiinflamatorios. Puede modular mediadores inflamatorios y suprimir la producción de citoquinas proinflamatorias. Tales propiedades podrían ser valiosas en el tratamiento de enfermedades inflamatorias .
- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, se caracterizan por daño neuronal. Este compuesto se ha explorado por sus propiedades neuroprotectoras. Puede mejorar la supervivencia neuronal, reducir el estrés oxidativo y mitigar la neuroinflamación .
- Los estudios preliminares sugieren que este compuesto exhibe actividad antibacteriana contra ciertas cepas bacterianas. Los investigadores han investigado su potencial como alternativa o complemento a los antibióticos existentes. Se necesitan más estudios para comprender su mecanismo de acción y optimizar su eficacia .
- Las propiedades fotofísicas únicas de este compuesto lo hacen interesante para aplicaciones en optoelectrónica. Se han estudiado sus propiedades de fluorescencia, solvatocromismo y comportamiento de emisión inducido por agregación. Los investigadores exploran su uso en sensores, imágenes y dispositivos emisores de luz .
- La porción benzotiazol en este compuesto puede actuar como un sensor de iones metálicos. Se une selectivamente a ciertos iones metálicos, lo que lleva a cambios en la intensidad de fluorescencia. Esta propiedad tiene implicaciones en la vigilancia ambiental y la detección de iones metálicos .
Actividad anticancerígena
Propiedades antiinflamatorias
Potencial neuroprotector
Actividad antibacteriana
Aplicaciones fotofísicas
Detección y quelación de iones metálicos
Propiedades
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S.ClH/c1-32-19-7-8-20(33-2)23-22(19)25-24(35-23)27(11-10-26-12-14-34-15-13-26)21(29)9-6-17-4-3-5-18(16-17)28(30)31;/h3-9,16H,10-15H2,1-2H3;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXXKFAISTJLH-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
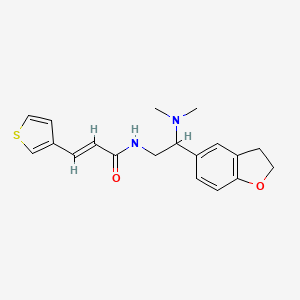

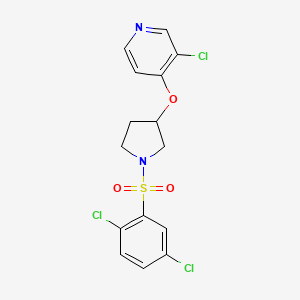

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)
![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)
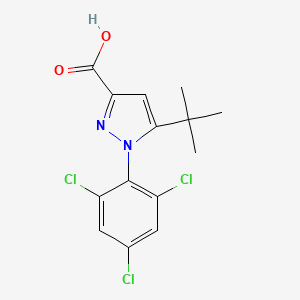
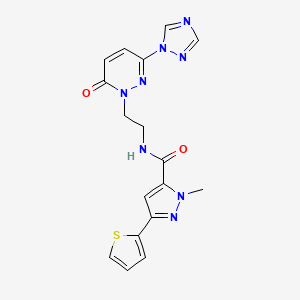
![10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2517569.png)
